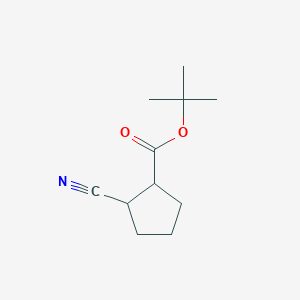

Tert-butyl 2-cyanocyclopentanecarboxylate

Description

Tert-butyl 2-cyanocyclopentanecarboxylate is a cyclopentane-derived compound featuring a tert-butyl ester group at the 1-position and a cyano (-CN) substituent at the 2-position. Its molecular formula is C₁₁H₁₇NO₂, with a molecular weight of 195.3 g/mol.

This compound is primarily utilized as an intermediate in pharmaceutical and organic synthesis. The cyano group can be further functionalized into amines or carboxylic acids, making it valuable for constructing bioactive molecules. Analogous routes (e.g., ) suggest steps like esterification, mesylation, and functional group interconversion, but with nitrile-specific reagents such as potassium cyanide or trimethylsilyl cyanide .

Properties

Molecular Formula |

C11H17NO2 |

|---|---|

Molecular Weight |

195.26 g/mol |

IUPAC Name |

tert-butyl 2-cyanocyclopentane-1-carboxylate |

InChI |

InChI=1S/C11H17NO2/c1-11(2,3)14-10(13)9-6-4-5-8(9)7-12/h8-9H,4-6H2,1-3H3 |

InChI Key |

TXFARTZNKNLZLR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCCC1C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 2-cyanocyclopentanecarboxylate can be synthesized through several methods. One common approach involves the reaction of cyclopentanecarboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as sulfuric acid. The reaction proceeds via esterification, forming the desired ester product . Another method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions, which allows for the formation of tert-butyl esters through a one-pot process .

Industrial Production Methods

In industrial settings, the production of tert-butyl 2-cyanocyclopentanecarboxylate often involves large-scale esterification reactions. These processes typically utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions helps to maximize yield and minimize by-products.

Chemical Reactions Analysis

Deprotection of Tert-Butyl Esters

The tert-butyl group is a common protecting group for carboxylic acids. Deprotection typically occurs under acidic or basic conditions.

A. Acidic Deprotection

Aqueous phosphoric acid effectively cleaves tert-butyl esters under mild conditions . For example:

B. Chlorination with SOCl₂

Tert-butyl esters react with thionyl chloride to form acid chlorides, which can further react with alcohols/amines . This method is faster and more efficient than for other esters (e.g., methyl, ethyl) .

| Deprotection Method | Reagent | Conditions | Outcome |

|---|---|---|---|

| Acidic cleavage | H3PO4 (aqueous) | Room temperature | Free carboxylic acid |

| Chlorination | SOCl₂ | Room temperature | Acid chloride intermediate |

Reactions Involving the Cyano Group

The cyano group participates in nucleophilic additions and can undergo hydrolysis under basic/acidic conditions.

A. Hydrolysis to Amides/Carboxylic Acids

Cyanide groups hydrolyze to amides (under acidic conditions) or carboxylic acids (under basic conditions). For example, tert-butyl cyanoacetate hydrolyzes in basic media to form malonic acid derivatives .

B. Conjugate Addition Reactions

Cyano groups can act as electron-deficient partners in Michael additions. For instance, tert-butyl cyanoacetate reacts with sulfur and morpholine in ethanol to form thienopyran derivatives .

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Hydrolysis | NaOH/Acid | Elevated temperature | Amides/Carboxylic acids |

| Conjugate addition | Sulfur, morpholine, ethanol | 50°C, 18h | Thienopyran derivatives |

Functional Group Interconversions

The tert-butyl ester and cyano groups enable further functionalization:

-

Ester to Amide : Acid chloride intermediates (from SOCl₂) react with amines .

-

Cyano to Ketone : Through hydrogenation (e.g., H2/Pd), though not explicitly demonstrated here.

Comparative Reactivity of Tert-Butyl Esters

Research Findings

-

Synthesis Efficiency : Electromagnetic milling offers a greener alternative to traditional methods, with no solvent/base requirements .

-

Selectivity : Aqueous H3PO4 selectively cleaves tert-butyl esters without affecting other functional groups .

-

Versatility : The cyano group enables diverse transformations, including conjugate additions and hydrolysis .

Scientific Research Applications

Tert-butyl 2-cyanocyclopentanecarboxylate finds applications in several scientific research areas:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of tert-butyl 2-cyanocyclopentanecarboxylate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester moiety can undergo hydrolysis to release the corresponding carboxylic acid. These reactions are facilitated by the presence of specific enzymes and catalysts in biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

Tert-butyl 2-ethyl-4-(hydroxymethyl)cyclopentanecarboxylate (): Contains an ethyl substituent and hydroxymethyl group, synthesized via LAH reduction and mesylation.

Tert-butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate (): A pyrrolidine derivative with a hydroxymethyl and methoxyphenyl group.

Tert-butyl alcohol (–8): A precursor alcohol with distinct flammability and toxicity profiles.

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Boiling Point (°C) | Solubility |

|---|---|---|---|---|---|

| Tert-butyl 2-cyanocyclopentanecarboxylate | C₁₁H₁₇NO₂ | 195.3 | Ester, cyano | ~250 (estimated) | Low water solubility |

| Tert-butyl 2-ethyl-4-(hydroxymethyl)cyclopentanecarboxylate | C₁₄H₂₄O₄ (estimated) | 256.3 (estimated) | Ester, ethyl, hydroxymethyl | >200 (estimated) | Moderate in organic solvents |

| Tert-butyl alcohol | C₄H₁₀O | 74.1 | Hydroxyl | 82.4 | Miscible in water |

Notes:

- The tert-butyl ester group in all compounds reduces polarity, lowering water solubility compared to tert-butyl alcohol.

- The cyano group in the target compound increases electrophilicity, enhancing reactivity in nucleophilic additions compared to ethyl or hydroxymethyl substituents .

Biological Activity

Tert-butyl 2-cyanocyclopentanecarboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article outlines its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Tert-butyl 2-cyanocyclopentanecarboxylate can be characterized by its molecular formula and a molecular weight of 197.26 g/mol. The compound features a tert-butyl group, a cyano group, and a cyclopentanecarboxylate moiety, which contribute to its unique biological activities.

1. Antioxidant Activity

Research indicates that compounds containing tert-butyl groups often exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thus preventing cellular damage. The antioxidant potential of similar compounds has been evaluated using various assays, such as DPPH and FRAP assays. Although specific data for tert-butyl 2-cyanocyclopentanecarboxylate is limited, related compounds show promising results in these assays .

2. Cytotoxicity

The cytotoxic effects of compounds in the same chemical class have been studied extensively. For instance, studies on related esters demonstrated varying degrees of cytotoxicity against different cancer cell lines. The mechanism often involves the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

3. Gastroprotective Effects

Tert-butyl derivatives have been associated with gastroprotective activities. A study on ethyl-4-[(3,5-di-tert-butyl-2-hydroxybenzylidene)amino]benzoate highlighted its ability to protect gastric mucosa from ethanol-induced lesions by enhancing mucus production and reducing oxidative stress markers like malondialdehyde (MDA) . This suggests that tert-butyl 2-cyanocyclopentanecarboxylate may share similar protective mechanisms.

Case Study 1: Antioxidant Evaluation

A comparative study evaluated the antioxidant capacity of various tert-butyl derivatives, including those similar to tert-butyl 2-cyanocyclopentanecarboxylate. The study employed in vitro models to assess the reduction of oxidative stress markers in cell cultures treated with these compounds. Results indicated significant reductions in reactive oxygen species (ROS) levels, supporting the hypothesis that these compounds can mitigate oxidative damage .

Case Study 2: Cytotoxicity Assessment

In another study focusing on the cytotoxic effects of tert-butyl esters, researchers observed that certain derivatives exhibited IC50 values below 50 µg/mL against human cancer cell lines. The findings suggested that structural modifications could enhance or diminish cytotoxicity, highlighting the importance of structure-activity relationships in drug design .

Comparative Analysis Table

| Property | Tert-butyl 2-cyanocyclopentanecarboxylate | Related Compounds |

|---|---|---|

| Molecular Formula | Varies (e.g., ) | |

| Antioxidant Activity | Potentially high based on structural similarity | High for many tert-butyl derivatives |

| Cytotoxicity | Limited data; requires further investigation | Significant for several analogs |

| Gastroprotective Effects | Suggested based on related studies | Confirmed in multiple studies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.